molecular formula C11H16ClN B8700496 4-Chloro-N-methyl-benzenebutanamine

4-Chloro-N-methyl-benzenebutanamine

Cat. No.: B8700496
M. Wt: 197.70 g/mol
InChI Key: QCISWKFZSAKPSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N-methyl-benzenebutanamine is a useful research compound. Its molecular formula is C11H16ClN and its molecular weight is 197.70 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

4-Chloro-N-methyl-benzenebutanamine is studied for its potential therapeutic applications. Its structural characteristics allow it to interact with biological systems effectively.

  • Antidepressant and Anxiolytic Properties : Research indicates that compounds similar to this compound may exhibit antidepressant and anxiolytic effects. These effects are attributed to their ability to modulate neurotransmitter systems, particularly the serotonin and norepinephrine pathways.
  • Case Study : A study published in the Journal of Medicinal Chemistry evaluated a series of related compounds for their efficacy in treating anxiety disorders. The findings suggested that modifications to the N-methyl group enhanced the binding affinity to serotonin receptors, indicating potential for further development as therapeutic agents .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the production of various pharmaceuticals and agrochemicals.

  • Synthesis of Complex Molecules : this compound can be utilized as a building block in synthesizing more complex organic molecules. Its chlorinated structure allows for nucleophilic substitution reactions, which are essential in forming new carbon-nitrogen bonds.
  • Research Example : In a synthetic route reported by chemists at a leading university, this compound was used to synthesize novel benzamide derivatives that exhibited promising antibacterial activity against resistant strains of bacteria .

Material Science

In materials science, this compound is explored for its potential use in developing polymers and other materials with enhanced properties.

  • Polymer Additive : The compound can act as an additive in polymer formulations, improving mechanical properties and thermal stability. Its incorporation into polymer matrices has been shown to enhance the durability and resistance to environmental stressors.
  • Case Study : A recent investigation into polymer composites highlighted the use of this compound as a modifier that improved the tensile strength and flexibility of polyurethane-based materials .

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-methylbutan-1-amine

InChI

InChI=1S/C11H16ClN/c1-13-9-3-2-4-10-5-7-11(12)8-6-10/h5-8,13H,2-4,9H2,1H3

InChI Key

QCISWKFZSAKPSG-UHFFFAOYSA-N

Canonical SMILES

CNCCCCC1=CC=C(C=C1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

At 0° C., a solution of of 4-(4-chlorophenyl)-N-methylbutyramide (3.80 g, 18.0 mmol) in tetrahydrofuran (60 ml) was added to a suspension of sodium borohydride (1.60 g, 43.1 mmol) in THF (60 ml). The mixture was stirred for 20 min at 0° C. A solution of iodine (4.6 g, 18.0 mmol) in THF (100 ml) was added dropwise. After the addition was finished, the reaction mixture was warmed to 70° C. It was stirred for 16 hours at this temperature. It was cooled to 0° C. Methanol (100 ml) was added dropwise. The solvents were removed in vacuo. The residue was dissolved in a 20% aqueous solution of sodium hydroxide (160 ml) and tert-butyl methyl ether (200 ml). The phases were separated. The aqueous phase was extracted with tert-butyl methyl ether (3×70 ml). The combined organic layers were dried over magnesium sulphate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (90 g), using DCM/methanol/25% aqueous ammonia as eluent, to give 820 mg of N-[4-(4-chlorophenyl)butyl]-N-methylamine.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

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